molecular formula C13H20BNO4 B2514655 5-(BOC-Amino)-2,4-dimethylphenylboronic acid CAS No. 2377611-47-5

5-(BOC-Amino)-2,4-dimethylphenylboronic acid

Cat. No. B2514655
CAS RN: 2377611-47-5
M. Wt: 265.12
InChI Key: XWJLMCDUFFNXBS-UHFFFAOYSA-N
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Description

5-(BOC-Amino)-2,4-dimethylphenylboronic acid is a chemical compound that contains a boronic acid group, a BOC-protected amino group, and two methyl groups attached to the phenyl ring . The BOC group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines .


Synthesis Analysis

The synthesis of BOC-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The BOC group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids can be achieved using simple solid Brønsted acid catalysts .


Chemical Reactions Analysis

The BOC group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The BOC group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Mechanism of Action

Target of Action

The primary target of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s stability and readiness for preparation suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is influenced by environmental factors such as temperature and the presence of a suitable catalyst . For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for efficient and chemoselective mono-N-Boc protection of various structurally diverse amines . Furthermore, the compound’s action can be carried out under exceptionally mild and functional group tolerant reaction conditions , suggesting that it may be stable and effective in a variety of environments.

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future directions in the field of BOC-protected amines include the development of more environmentally friendly methods for peptide synthesis . There is also ongoing research into the use of deep eutectic solvents for N-Boc deprotection .

properties

IUPAC Name

[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-8-6-9(2)11(7-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJLMCDUFFNXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)C)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(BOC-Amino)-2,4-dimethylphenylboronic acid

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